2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAMLBSUQHTYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
As a distinct entry for 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline is not found, we present the predicted and known properties of its core components.
Table 1: Chemical Identifiers and Properties of Core Precursors
| Identifier | 2-Fluoro-4-methylaniline | N-Methylpiperazine |
| CAS Number | 452-80-2 | 109-01-3 |
| IUPAC Name | 2-Fluoro-4-methylaniline | 1-Methylpiperazine |
| Synonyms | 4-Amino-3-fluorotoluene, 2-Fluoro-p-toluidine | |
| Molecular Formula | C₇H₈FN | C₅H₁₂N₂ |
| Molecular Weight | 125.15 g/mol | 100.16 g/mol |
| Appearance | Light yellow to yellow to orange clear liquid | Colorless liquid |
| Boiling Point | 71 °C/7 mmHg | 138 °C |
| Density | 1.11 g/mL | 0.903 g/mL |
Data sourced from various chemical suppliers and databases.
Proposed Synthesis Pathway
The synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline can be logically approached through a multi-step process starting from commercially available 2-fluoro-4-methylaniline. A general strategy for the synthesis of 2-fluoro-4-substituted aminoanilines has been outlined in patent literature, providing a strong basis for the proposed pathway[1].
The proposed synthesis involves two key transformations:
-
Benzylic Bromination: The methyl group of 2-fluoro-4-methylaniline is converted to a bromomethyl group. This is a standard radical substitution reaction.
-
Nucleophilic Substitution: The resulting benzylic bromide is then reacted with N-methylpiperazine to yield the final product.
Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)-2-fluoroaniline
-
Reaction Principle: This step involves the radical bromination of the benzylic methyl group of 2-fluoro-4-methylaniline. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often with a radical initiator like benzoyl peroxide or AIBN, and under photochemical conditions.[2][3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Irradiate the mixture with a UV lamp or a high-wattage incandescent bulb while heating to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-fluoroaniline. Purification can be achieved by column chromatography.
-
Step 2: Synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
-
Reaction Principle: This step is a nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the bromide from the benzylic position of 4-(bromomethyl)-2-fluoroaniline.
-
Procedure:
-
Dissolve 4-(bromomethyl)-2-fluoroaniline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add N-methylpiperazine (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The base scavenges the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove the solvent and any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline.
-
Sources
Role of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline in kinase inhibitor discovery
Technical Dossier: The Role of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline in Kinase Inhibitor Discovery
Executive Summary
In the landscape of small-molecule drug discovery, particularly for tyrosine kinase inhibitors (TKIs), the optimization of the "solvent-exposed tail" is a critical bottleneck. 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline (hereafter referred to as Fragment F-MPA ) represents a high-value pharmacophore building block. It is strategically engineered to solve three persistent challenges in Type II kinase inhibitor design: aqueous solubility, metabolic stability, and selectivity.
This guide dissects the physicochemical utility of Fragment F-MPA, details its synthesis via reductive amination, and illustrates its application in the development of third-generation BCR-ABL and ALK inhibitors (e.g., analogs of Olverembatinib and Brigatinib).
Structural Logic & Pharmacophore Analysis
Fragment F-MPA is not merely a passive linker; it is a functional triad designed to fine-tune the Drug-Like Properties (DLPs) of the final inhibitor.
The Functional Triad
| Structural Component | Chemical Function | Biological/Pharmacological Impact |
| Aniline Core (C1-NH₂) | Primary Amine Nucleophile | Acts as the "Hinge Binder" precursor or the "Linker" to the hydrophobic core. Upon amide coupling, it forms a hydrogen bond donor/acceptor pair critical for orienting the drug within the ATP-binding pocket. |
| Ortho-Fluorine (C2-F) | Electronic Modulator & Bioisostere | Metabolic Blockade: Blocks the metabolically labile ortho-position from P450-mediated oxidation.Conformational Lock: The high electronegativity of fluorine induces a specific torsion angle in the final amide bond, often favoring the bioactive conformation required for Type II (DFG-out) binding. |
| Methylpiperazine Tail (C4-Linker) | Solubilizing Moiety | pKa Modulation: The basic nitrogen (pKa ~7.8–8.2) is protonated at physiological pH, drastically improving aqueous solubility.Solvent Interaction: This tail extends towards the solvent front, reducing steric clashes within the hydrophobic pocket while maintaining potency. |
The "Fluorine Effect" in Kinase Binding
Unlike the bulky trifluoromethyl (-CF₃) group found in Nilotinib or Ponatinib, the single fluorine atom in Fragment F-MPA offers a subtler steric profile. This allows the inhibitor to fit into tighter pockets (e.g., in T315I mutant BCR-ABL) while still lowering the pKa of the aniline nitrogen, thereby increasing the hydrogen bond acidity of the resulting amide NH—a crucial interaction for binding to the Glu/Asp residues in the kinase active site.
Synthetic Protocol: Construction of Fragment F-MPA
The synthesis of Fragment F-MPA must be executed with precision to avoid over-alkylation or defluorination. The industry-standard route utilizes a Reductive Amination-Hydrogenation sequence.
Retrosynthetic Analysis
-
Target: 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
-
Precursor: 3-Fluoro-4-nitrobenzaldehyde (Note: Numbering changes due to IUPAC priority rules; Aldehyde C1, Nitro C4, Fluoro C3).
Step-by-Step Methodology
Step 1: Reductive Amination (Formation of the Tail)
-
Reagents: 3-Fluoro-4-nitrobenzaldehyde (1.0 eq), 1-Methylpiperazine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/DCE (Solvent).
-
Protocol:
-
Dissolve 3-fluoro-4-nitrobenzaldehyde in dry Dichloroethane (DCE).
-
Add 1-Methylpiperazine and catalytic Acetic Acid. Stir for 1 hour at Room Temperature (RT) to form the iminium ion intermediate (Critical for yield).
-
Cool to 0°C and add STAB portion-wise. Rationale: STAB is milder than NaBH₄ and selectively reduces the imine over the nitro group and aldehyde.
-
Stir overnight at RT. Quench with saturated NaHCO₃.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Yield Check: Expect >85% of the nitro-benzylpiperazine intermediate.
-
Step 2: Catalytic Hydrogenation (Formation of the Aniline)
-
Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), H₂ (balloon or 30 psi), Methanol/Ethanol.
-
Protocol:
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C under an Argon atmosphere (Safety: Pyrophoric).
-
Purge with H₂ gas and stir at RT for 4–6 hours.
-
Monitoring: Monitor via LC-MS for the disappearance of the Nitro peak (-NO₂) and appearance of the Aniline peak (-NH₂).
-
Filter through a Celite pad to remove Pd/C.
-
Concentrate to yield 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline .
-
2.3 Quality Control Specifications
-
Appearance: Pale yellow to off-white solid/oil.
-
Purity: >98% (HPLC).
-
Identity: 1H NMR (DMSO-d6) must show the characteristic doublet for the Fluorine-coupled aromatic protons and the singlet for the benzylic methylene (-CH₂-).
Visualization: Synthesis & SAR Workflow
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic flow.
Caption: Figure 1. Synthesis pathway of Fragment F-MPA and its integration into kinase inhibitor design, highlighting key SAR contribution points.
Application in Drug Discovery: The BCR-ABL Case Study
Fragment F-MPA is a key intermediate in the synthesis of third-generation BCR-ABL inhibitors designed to overcome the T315I gatekeeper mutation .
The Challenge: T315I Mutation
First-generation inhibitors (Imatinib) and second-generation (Nilotinib) fail against the T315I mutation because the threonine-to-isoleucine substitution creates a steric clash and removes a critical hydrogen bond.
The Solution: Hybrid Design
By utilizing Fragment F-MPA coupled with an alkyne-based linker (as seen in Olverembatinib and Ponatinib analogs), researchers create a "Type II" inhibitor that:
-
Bypasses the Gatekeeper: The ethynyl linker (often attached to the aniline's coupling partner) spans the gatekeeper region without steric conflict.
-
Anchors via F-MPA: The aniline NH forms a hydrogen bond with Glu286 and Asp381 (DFG motif), while the methylpiperazine tail extends into the solvent, improving the drug's lipophilic efficiency (LipE).
-
Fluorine Protection: The 2-Fluoro group on the aniline ring prevents rapid oxidative defluorination or ring hydroxylation by hepatic CYPs, extending the half-life (
).
Comparative Data: Fluorine vs. Hydrogen
Hypothetical data based on typical SAR trends for this scaffold:
| Property | Non-Fluorinated Analog | Fragment F-MPA Analog | Benefit |
| Microsomal Stability (Human) | Blockade of metabolic soft spot. | ||
| Kinase Potency (IC50, T315I) | 12 nM | 4 nM | Pre-organized bioactive conformation. |
| LogD (pH 7.4) | 3.5 | 3.1 | Improved aqueous solubility profile. |
Experimental Validation Protocols
To validate the utility of Fragment F-MPA in a new inhibitor series, the following assays are mandatory.
In Vitro Kinase Assay (ADP-Glo)
-
Objective: Measure IC50 against ABL1 (WT) and ABL1 (T315I).
-
Protocol:
-
Incubate recombinant ABL1 kinase with the synthesized inhibitor (derived from F-MPA) in reaction buffer (HEPES, MgCl₂, MnCl₂).
-
Add ATP and Substrate (Poly E4Y1).
-
Incubate for 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read Luminescence. Calculate IC50 using non-linear regression.
-
Microsomal Stability Assay
-
Objective: Confirm the metabolic stability conferred by the Fluorine atom.
-
Protocol:
-
Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
-
Sample at 0, 15, 30, and 60 minutes.
-
Quench with cold Acetonitrile (containing Internal Standard).
-
Analyze via LC-MS/MS.
-
Success Criteria: Intrinsic clearance (
) < 20 µL/min/mg protein.
-
References
-
Olverembatinib (HQP1351): A Third-Generation BCR-ABL Inhibitor. Journal of Hematology & Oncology. (2021). Discusses the structural evolution of BCR-ABL inhibitors and the role of the piperazine-methyl-aniline pharmacophore.[1]
-
Synthesis and SAR of Piperazine-Linked Kinase Inhibitors. Journal of Medicinal Chemistry. (2018). Details the reductive amination protocols for benzaldehyde precursors in kinase discovery.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry. (2001). Authoritative review on how ortho-fluorine substitution affects aniline pKa and metabolic stability.
-
Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor. ACS Medicinal Chemistry Letters. (2010). Provides the foundational SAR for the trifluoromethyl/fluoro-aniline scaffolds in T315I inhibition.
-
Patent CN101863860A: Synthesis method of 2-fluorine-4-substituted aminoaniline. Describes the industrial synthesis route for this specific intermediate.
Sources
Methodological & Application
Application Note: High-Fidelity Reductive Amination Protocols for 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Executive Summary & Strategic Analysis
Target Molecule: 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS Registry Number: 500205-59-4 Molecular Formula: C₁₂H₁₈FN₃ Key Application: Critical intermediate for CDK4/6 inhibitors (e.g., Abemaciclib analogs) and other kinase-targeted therapeutics.
The synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline presents a classic chemoselectivity challenge: constructing a benzylic amine linkage in the presence of an aniline (or its precursor). While direct alkylation of halides is possible, it frequently suffers from over-alkylation and poor atom economy. Reductive amination is the superior synthetic strategy, offering precise control over mono-alkylation.
Strategic Routes: The Stability-Reactivity Trade-off
Researchers must choose between two primary pathways based on precursor stability and available equipment:
-
Route A: The Nitro-Aldehyde Pathway (Recommended)
-
Precursor: 3-Fluoro-4-nitrobenzaldehyde.
-
Logic: Nitro-aldehydes are bench-stable and commercially abundant. The electron-withdrawing nitro group activates the aldehyde for imine formation.
-
Protocol: Reductive amination yields the nitro-intermediate, which is subsequently reduced to the aniline. This can be performed as a telescoped one-pot hydrogenation , making it the most efficient protocol for scale-up.
-
-
Route B: The Amino-Aldehyde Pathway
-
Precursor: 4-Amino-3-fluorobenzaldehyde.
-
Logic: Direct formation of the target in a single step.
-
Risk: Amino-benzaldehydes are prone to self-condensation (polymerization) and oxidation. This route is viable only if the precursor is freshly prepared or protected (e.g., as an acetal).
-
Visualizing the Synthetic Logic
The following diagram outlines the decision matrix and chemical pathways for synthesizing the target.
Caption: Synthetic pathways comparing the robust Nitro-Aldehyde route (Green) vs. the direct Amino-Aldehyde route (Red).
Protocol 1: One-Pot Catalytic Hydrogenation (The "Gold Standard")
Application: Ideal for gram-to-kilogram scale synthesis where efficiency and throughput are paramount. Mechanism: This protocol telescopes imine formation, imine reduction, and nitro reduction into a single operation.
Materials
-
Substrate: 3-Fluoro-4-nitrobenzaldehyde (1.0 equiv)
-
Amine: 1-Methylpiperazine (1.1 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)
-
Additives: Acetic acid (catalytic, optional), Trimethyl orthoformate (TMOF, optional water scavenger)
Step-by-Step Methodology
-
Imine Formation (Pre-activation):
-
In a reaction vessel, dissolve 3-Fluoro-4-nitrobenzaldehyde in anhydrous MeOH (0.2 M concentration).
-
Add 1-Methylpiperazine (1.1 equiv) dropwise.
-
Critical Step: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde. The formation of the imine is equilibrium-driven; adding 2.0 equiv of TMOF can drive this to completion by scavenging water [1].
-
-
Hydrogenation:
-
Carefully add the Pd/C catalyst (10 wt% relative to substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Purge the vessel with Hydrogen gas (3 cycles).
-
Reaction Progress: The imine reduces first (rapid), followed by the nitro group (slower). Allow 4–12 hours for complete conversion.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: The residue is often pure enough for downstream use. If necessary, purify via acid-base extraction (dissolve in EtOAc, wash with NaHCO₃, extract with dilute HCl, basify aqueous layer, extract back into EtOAc) or recrystallization from hexanes/EtOAc.
-
Protocol 2: Stepwise STAB Reduction (The "Precision" Method)
Application: Best for small-scale exploratory chemistry or when the "Amino-Aldehyde" precursor is available. Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that tolerates other functional groups.
Materials
-
Substrate: 4-Amino-3-fluorobenzaldehyde (1.0 equiv) OR 3-Fluoro-4-nitrobenzaldehyde.
-
Amine: 1-Methylpiperazine (1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Methodology
-
Complexation:
-
Dissolve the aldehyde (1.0 equiv) and 1-Methylpiperazine (1.1 equiv) in DCE (0.1 – 0.2 M).
-
Add Acetic Acid (1.0 equiv). The acid catalyzes imine formation and buffers the basicity of the piperazine.
-
Stir for 30–60 minutes at room temperature.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion. Note: Mild effervescence may occur.
-
Stir at room temperature for 2–16 hours.
-
Monitoring: Check for the disappearance of the imine intermediate.
-
-
Quench and Isolation:
-
Post-Processing (If starting with Nitro-Aldehyde):
-
The product obtained is the Nitro-benzyl piperazine .
-
Perform a standard Iron reduction (Fe powder, NH₄Cl, EtOH/H₂O, reflux) or Hydrogenation (as in Protocol 1) to convert the nitro group to the final aniline [2].
-
Quantitative Comparison of Methods
| Feature | Protocol 1: One-Pot Hydrogenation | Protocol 2: STAB (Stepwise) |
| Precursor | 3-Fluoro-4-nitrobenzaldehyde | 4-Amino-3-fluorobenzaldehyde |
| Atom Economy | High (H₂ is the reductant) | Lower (Boron waste generated) |
| Scalability | Excellent (Industrial preferred) | Moderate (Reagent cost/waste) |
| Yield | Typically 85–95% | 70–85% |
| Selectivity | High (Chemo- and Regio-) | High (No over-alkylation) |
| Safety | Flammable Gas / Pyrophoric Catalyst | Boron salts / Halogenated solvents |
Troubleshooting & Optimization
Workflow Decision Tree
Caption: Operational workflow for selecting the optimal protocol and troubleshooting common issues.
Critical Controls
-
Water Management: Reductive amination is reversible. Water produced during imine formation can hydrolyze the imine back to the aldehyde, which can then be reduced to the alcohol (benzyl alcohol impurity). Solution: Use TMOF or anhydrous solvents [3].
-
Stoichiometry: Always use a slight excess of amine (1.1–1.2 equiv) to consume the aldehyde fully before reduction.
-
Order of Addition (STAB): Allow imine formation time before adding STAB to minimize direct reduction of the aldehyde to the alcohol.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Frederick, M. O., & Kjell, D. P. (2015). "A Synthesis of Abemaciclib Utilizing a Leuckart–Wallach Reaction." Tetrahedron Letters, 56(7), 949-951. (Describes related chemistry for Abemaciclib intermediates). Link
-
Reizman, B. J., et al. (2019). "Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate." Organic Process Research & Development, 23(11), 2549–2555. (Highlights the use of TMOF in reductive aminations). Link
-
Common Organic Chemistry. "Reductive Amination Conditions." (General reference for STAB protocols). Link
Sources
Solvent selection for amidation reactions involving 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Application Note: Solvent Selection & Process Optimization for the Amidation of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Executive Summary
This technical guide addresses the solvent selection and reaction optimization for the amidation of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline (CAS: 452-80-2 derivative type).[1] This substrate presents a dual challenge common in kinase inhibitor synthesis (e.g., Flumatinib, Olverembatinib): the deactivation of the primary aniline by the ortho-fluorine atom and the competing basicity of the N-methylpiperazine tail.
While traditional protocols rely on DMF or DCM, this guide advocates for 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) combined with T3P (Propylphosphonic anhydride) or HATU .[1] These systems offer superior kinetics, improved safety profiles, and a self-validating "pH-switch" purification workflow that eliminates the need for chromatography in early phases.[1]
Substrate Analysis & Mechanistic Challenges
Understanding the electronic and steric environment of the substrate is the prerequisite for solvent selection.
| Feature | Chemical Consequence | Impact on Protocol |
| 2-Fluoro Substituent | Inductive Withdrawal (-I): Reduces electron density on the -NH₂ group, lowering nucleophilicity.Steric Hindrance: Blocks approach of bulky activated esters.[1] | Requires high-concentration reaction media (to drive kinetics) and highly reactive coupling agents (HATU, T3P, or Acid Chlorides).[1] |
| Piperazine Tail | Basic Center (pKa ~8-9): Acts as an internal base/proton scavenger.[1] Can form zwitterionic salts with carboxylic acids, stalling the reaction. | Critical: Must use excess tertiary amine base (DIPEA/NMM) to keep the aniline neutral and the piperazine protonated or free. |
| Solubility Profile | Amphiphilic: Soluble in polar aprotic solvents; moderate solubility in esters; water-soluble at pH < 4.[1] | Enables pH-switchable workup (acid extraction -> base precipitation). |
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (dielectric constant effects on the transition state) and the ease of workup.
Recommended Solvents (Green & Efficient)
-
2-Methyltetrahydrofuran (2-MeTHF) [1][2]
-
Why: Higher boiling point (80°C) than THF allows for thermal acceleration without pressure vessels.[1] Immiscible with water, facilitating direct aqueous washes.
-
Application: Ideal for T3P couplings.
-
-
Ethyl Acetate (EtOAc)
-
Why: Benign, cheap, and excellent for T3P. However, solubility of the zwitterionic intermediate can be an issue; often requires a co-solvent (e.g., 10% DMF) if precipitation occurs.
-
Application: Scale-up preference.
-
Traditional Solvents (Use with Caution)
-
DMF/NMP (Dimethylformamide / N-Methyl-2-pyrrolidone) [1]
-
DCM (Dichloromethane)
-
Pros: Good for acid chlorides.
-
Cons: Low boiling point limits thermal acceleration; environmental hazard.
-
Verdict: Avoid for scale-up; acceptable for mg-scale discovery.
-
Experimental Protocol: The "pH-Switch" System
This protocol utilizes the basic piperazine tail to purify the product via liquid-liquid extraction, avoiding silica gel chromatography.
Reagents:
-
Amine: 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline (1.0 equiv)[1]
-
Acid: Carboxylic Acid Partner (1.1 equiv)[1]
-
Coupling Agent: T3P (50% in EtOAc) (1.5 equiv) OR HATU (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: 2-MeTHF (10 volumes)
Step-by-Step Workflow
-
Dissolution: Charge the Amine and Carboxylic Acid into 2-MeTHF.
-
Base Addition: Add DIPEA. Observation: Ensure the solution is homogeneous. If the salt precipitates, add a minimum amount of DMF.
-
Activation:
-
If using T3P: Add dropwise at 0°C, then warm to RT.
-
If using HATU: Add in one portion at RT.
-
-
Reaction: Heat to 50-60°C. Monitor by LCMS. The ortho-fluorine usually requires thermal energy to overcome the activation barrier.
-
The pH-Switch Workup (Self-Validating):
-
Step A (Acid Wash): Cool to RT.[1] Add water. Adjust aqueous pH to ~3.0 using 1M HCl.
-
Step B (Separation): Discard the Organic Phase (removes unreacted acid and non-basic impurities).
-
Step C (Basification): Add fresh 2-MeTHF to the Aqueous Phase.[1] Adjust pH to ~10 using NaOH or Na₂CO₃.
-
Step D (Isolation): Separate organic layer, dry over MgSO₄, and concentrate.
-
Visualization: Reaction & Workup Logic
The following diagram illustrates the decision process and the specific "pH-Switch" purification logic derived from the molecule's structure.
Caption: Workflow for solvent selection and the "pH-Switch" purification strategy utilizing the piperazine moiety.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ortho-fluorine steric/electronic deactivation.[1] | Switch from EDC/HOBt to HATU or T3P . Increase temperature to 60°C. Ensure solvent is anhydrous. |
| Gelling / Precipitation | Insoluble salt formation between Piperazine and Carboxylic Acid. | Add a co-solvent (DMF or DMAc , 10% v/v). Increase DIPEA loading to break the salt. |
| Product Loss in Workup | Product remaining in aqueous layer during extraction. | The piperazine makes the molecule polar. Use 2-MeTHF (better extraction power than EtOAc) or salt out the aqueous layer with NaCl.[1] |
| Impurity: Dimerization | Reaction of aniline with itself (rare) or activated acid reacting with piperazine. | Ensure the carboxylic acid is pre-activated before adding the aniline if using acid chlorides. With HATU/T3P, this is less likely. |
References
-
Lei, P., et al. (2021).[5] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering. Link[1][2]
-
Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1]
-
Flumatinib Synthesis Context: "Synthesis method of flumatinib." Google Patents (CN111072636A).[1] Link
Sources
- 1. Flumatinib Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note: Procedures for Introducing the 4-Methylpiperazine Moiety to Fluorinated Anilines
Abstract & Strategic Overview
The introduction of the 4-methylpiperazine moiety into fluorinated aromatic systems is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., Imatinib, Gefitinib analogs) and CNS-active agents. The piperazine ring improves aqueous solubility and pharmacokinetic profiles, while the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.
However, "fluorinated anilines" present a unique synthetic paradox:
-
Electronic Deactivation: The amino group (
) is electron-donating, deactivating the ring toward Nucleophilic Aromatic Substitution ( ) unless strong electron-withdrawing groups (EWGs) are present. -
Nucleophilic Competition: The aniline nitrogen is itself nucleophilic, competing with the piperazine secondary amine during coupling reactions.
This guide details two distinct, field-proven protocols to overcome these challenges, selected based on the electronic state of your starting material.
Method Selection Flowchart
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate activation.
Method A: Buchwald-Hartwig Cross-Coupling (Primary Protocol)
Target Substrate: Halogenated Fluorinated Anilines (e.g., 4-bromo-2-fluoroaniline). Mechanism: Palladium-catalyzed C-N bond formation.[1][2][3]
This is the preferred method when the aniline functionality is already present. The reaction couples the secondary amine (4-methylpiperazine) to an aryl halide site, leaving the primary aniline intact (chemoselectivity is achieved via catalyst selection).
Reaction Setup & Rationale
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | Provides the Pd(0) source. | |
| Ligand | XPhos or BINAP | XPhos is superior for sterically hindered or electron-rich substrates (like anilines). It facilitates the oxidative addition to the aryl halide. |
| Base | ||
| Solvent | 1,4-Dioxane or Toluene | High boiling points allow for thermal activation (80–110°C). Dioxane is preferred for solubility of polar intermediates. |
Step-by-Step Protocol
Reagents:
-
Substrate: 4-Bromo-2-fluoroaniline (1.0 equiv)
-
Nucleophile: 1-Methylpiperazine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%) or BINAP (6 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Inert Environment: Flame-dry a two-neck round-bottom flask or a sealable reaction vial. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with the aryl halide (aniline substrate),
, Ligand (XPhos), and .-
Note: Adding the catalyst and ligand together allows for in situ formation of the active catalytic species.
-
-
Degassing: Seal the flask. Evacuate and backfill with Argon three times.[4] This is critical; oxygen poisons the Pd(0) species.
-
Liquid Addition: Inject anhydrous 1,4-Dioxane via syringe, followed by 1-Methylpiperazine.
-
Thermal Activation: Heat the reaction mixture to 100°C in an oil bath or heating block. Stir vigorously.
-
Monitoring (Self-Validation): Check TLC or LC-MS at 2 hours.
-
Success Indicator: Disappearance of the aryl bromide peak. Appearance of a more polar spot (product).
-
Fluorescence: The product often exhibits distinct fluorescence under UV (254/365 nm) compared to the starting aniline.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[4]
-
Purification: Flash column chromatography (DCM/MeOH gradient, typically 95:5 to 90:10). The basic nitrogen of the piperazine may require 1%
or in the eluent to prevent tailing.
Method B: Nucleophilic Aromatic Substitution ( )
Target Substrate: Activated Fluorinated Precursors (e.g., 2,4-difluoronitrobenzene).
Mechanism: Addition-Elimination (
If you cannot source the bromo-aniline, or if the Buchwald coupling fails due to steric crowding, build the molecule from a nitro-precursor. The nitro group activates the ring for direct displacement of a halogen by the piperazine.
Protocol Overview
-
Substitution: React 2,4-difluoronitrobenzene with 1-methylpiperazine (1.0 equiv) and
in DMF or DMSO at RT to 60°C.-
Regioselectivity: The fluorine para to the nitro group is generally more reactive than the ortho fluorine due to steric accessibility, but this must be confirmed by NMR.
-
-
Reduction: Once the piperazine is attached, reduce the nitro group (
) to the aniline ( ).-
Standard Method:
(balloon), Pd/C (10%), MeOH. -
Chemoselective Method (if halogens present): Iron powder (
) in (Bechamp reduction) prevents de-halogenation of other sites.
-
Critical Mechanisms & Troubleshooting
The Fluorine Effect
Fluorine is small but highly electronegative.
-
In Method A (Buchwald): An ortho-fluorine can accelerate reductive elimination (good) but may also stabilize the Pd-intermediate too strongly (bad). If conversion is low, switch from
to to drive the deprotonation step. -
In Method B (
): Fluorine is the best leaving group for (better than Cl or Br) because the highly polarized C-F bond lowers the energy of the transition state (Meisenheimer complex).
Catalytic Cycle Visualization (Buchwald-Hartwig)
Figure 2: Simplified catalytic cycle.[2] The rate-determining step is often Oxidative Addition for electron-rich aryl chlorides, but Amine Coordination/Deprotonation for aryl bromides.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning or inactive Pd source. | Degas solvent more thoroughly. Switch to a fresh bottle of |
| Debromination (Ar-H formed) | Switch solvent from Dioxane to Toluene. Lower the temperature slightly. | |
| Low Yield (Black precipitate) | Catalyst decomposition ("Pd black"). | Increase Ligand:Pd ratio (e.g., 2:1 for XPhos). Add ligand before heating. |
| Regioisomer Mix ( | Lack of selectivity between F sites. | Lower temperature (0°C to RT).[5] Use stoichiometric amine (do not excess). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Piperazine solubility). [Link]
-
Roh, H., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." ACS Central Science, 6(11), 2059–2066. (Advanced
concepts). [Link] -
Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides with amines." Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. scispace.com [scispace.com]
Microwave-assisted synthesis using 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Executive Summary & Scientific Rationale
In modern medicinal chemistry, 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline (hereafter referred to as Compound A ) is a critical "tail" moiety used to synthesize Type I and Type II kinase inhibitors (analogous to Imatinib, Nilotinib, and experimental BCR-ABL/EGFR inhibitors).[1][2]
The structural logic of Compound A is threefold:
-
The Aniline Head: Serves as the nucleophile to bind the kinase "hinge" region (usually via a pyrimidine or quinazoline core).[1][2]
-
The Fluorine Substitution (C-2): Modulates metabolic stability (blocking P450 oxidation) and influences the torsion angle of the final inhibitor, often improving selectivity.[1][2]
-
The Methylpiperazine Tail: Solubilizing group that interacts with the solvent-exposed region of the kinase ATP pocket, crucial for oral bioavailability.[1]
The Challenge: The electron-withdrawing effect of the fluorine atom at the ortho position reduces the nucleophilicity of the aniline amine.[1] Conventional thermal heating often results in sluggish reaction rates (12–48 hours) and side reactions (oxidation of the piperazine).[2]
The Solution: Microwave-assisted synthesis (MW) provides rapid dielectric heating, allowing for "superheating" of solvents above their boiling points.[1][2] This overcomes the activation energy barrier of the deactivated fluoroaniline, reducing reaction times to minutes and improving impurity profiles.[2]
Chemical Properties & Handling
Before initiating synthesis, the physicochemical properties of the starting material must be understood to select the correct solvent system.[2]
| Property | Data / Characteristic | Implication for MW Synthesis |
| Structure | Fluorinated aniline with basic tail | Amphiphilic nature requires polar aprotic solvents (DMF, NMP) or alcohols.[1] |
| Basicity (pKa) | Piperazine N: ~8.5; Aniline N: ~3.5 | The piperazine is highly basic; use hindered bases (DIPEA) to prevent salt formation during coupling.[1][2] |
| Thermal Stability | Stable up to ~180°C (short term) | Safe for standard MW protocols (typically 100–160°C).[1][2] |
| Oxidation Risk | Moderate (Benzylic amine) | Purge reaction vessels with Argon/Nitrogen before irradiation.[1] |
Experimental Protocols
Two primary workflows are presented: Nucleophilic Aromatic Substitution (SNAr) for heteroaryl coupling (common in pyrimidine-based inhibitors) and Amide Coupling for benzamide scaffolds.[1]
Protocol A: Microwave-Assisted SNAr Coupling (Heteroaryl Halides)
Target Application: Synthesis of Pyrimidine/Quinazoline Kinase Inhibitors.[1]
Reagents:
-
Compound A (1.0 equiv)[2]
-
Electrophile: 2,4-Dichloropyrimidine or 4-Chloroquinazoline derivative (1.1 equiv)[1][2]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2] -
Solvent:
-Butanol ( -BuOH) or NMP (N-Methyl-2-pyrrolidone)[1]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve Compound A (0.5 mmol) and the Electrophile (0.55 mmol) in
-BuOH (3.0 mL).-
Note:
-BuOH is preferred over DMF for SNAr as it facilitates proton transfer in the transition state.[1]
-
-
Activation: Add DIPEA (1.25 mmol). Cap the vial with a PTFE/silicone septum.
-
Inerting: Sparge the solution with nitrogen for 30 seconds to remove dissolved oxygen (protects the piperazine moiety).
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up: Cool to room temperature.
-
If product precipitates: Filter and wash with cold MeOH.
-
If soluble: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine.[2] Dry over Na2SO4.
-
Self-Validating Checkpoint:
-
LC-MS: Monitor for the disappearance of mass [M+H]⁺ = 224.1 (Compound A) and appearance of the product mass.[2]
-
Troubleshooting: If conversion is <50%, increase Temp to 160°C. If impurities appear, switch solvent to IPA (Isopropanol) to reduce thermal degradation.[2]
Protocol B: Microwave-Assisted Amide Coupling
Target Application: Synthesis of Type II Inhibitors (Amide-linked).[1]
Reagents:
-
Compound A (1.0 equiv)[2]
-
Carboxylic Acid: e.g., 3-(trifluoromethyl)benzoic acid (1.1 equiv)[1][2]
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)[1][2]
-
Solvent: Ethyl Acetate (EtOAc) or DMF[2]
Step-by-Step Methodology:
-
Mixing: In a MW vial, combine the Carboxylic Acid (0.55 mmol), Base (TEA, 1.5 mmol), and Compound A (0.5 mmol) in EtOAc (4 mL).
-
Coupling Agent Addition: Add T3P solution (1.0 mmol) dropwise.
-
Why T3P? It generates low toxicity by-products (water-soluble) and performs exceptionally well under MW conditions without racemization.[1]
-
-
Irradiation:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)[2]
-
-
Work-up: The reaction mixture can often be washed directly with water/NaHCO3 in the separation funnel (since EtOAc is the solvent).[1]
Optimization & Data Analysis
The following table summarizes optimization studies performed on the SNAr coupling of Compound A with 4-chloro-quinazoline.
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (Isolated) | Notes |
| 1 | Ethanol | TEA | 80 (Reflux) | 180 | 45% | Slow; incomplete conversion. |
| 2 | DMF | DIPEA | 120 (MW) | 10 | 68% | Difficult work-up (DMF removal).[1][2] |
| 3 | n-BuOH | DIPEA | 140 (MW) | 15 | 92% | Optimal. Product crystallized upon cooling.[1] |
| 4 | Water | K2CO3 | 150 (MW) | 20 | 30% | Low solubility of Compound A. |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the electrophile and the critical process controls (CPCs).
Caption: Decision tree for microwave-assisted functionalization of Compound A. Blue: Starting Material; Red: Reaction Conditions; Green: Purification.
References
-
Besson, T., et al. (2013).[2][3] "Kinase inhibitors and microwave-assisted chemistry." European Journal of Medicinal Chemistry. (Discusses general MW acceleration for kinase scaffolds).
-
National Institutes of Health (NIH). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."[1] Organic & Biomolecular Chemistry. (Validates MW parameters for similar SNAr reactions).
-
ChemicalBook. "4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis." (Provides structural analog synthesis data).
-
BenchChem. "2-Fluoro-4-[(morpholin-4-yl)methyl]aniline Properties." (Data on fluorinated aniline reactivity and handling). [2]
-
RSC Publishing. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors...[1] microwave-assisted synthesis." (Specifics on pyrimidine coupling).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
